Technical Whitepaper: Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate
Technical Whitepaper: Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate
The following technical guide provides an in-depth analysis of Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate , also known as Dimethyl 4-methoxyhomophthalate .
Executive Summary & Chemical Identity
Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate is a diester intermediate belonging to the homophthalate class. Unlike simple benzoates, homophthalates possess a unique 1,2-substitution pattern where one substituent is a benzoate ester and the adjacent substituent is an acetate ester (carboxymethyl group). This structure creates a "push-pull" electronic environment, making the methylene group at the C2 position highly acidic and reactive.
This compound is a critical building block for constructing isoquinoline and isocoumarin scaffolds, which are ubiquitous in alkaloids and pharmaceutical agents (e.g., PDE inhibitors, antifungal agents).
Chemical Identity Table
| Property | Specification |
| IUPAC Name | Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate |
| Common Name | Dimethyl 4-methoxyhomophthalate |
| CAS Number | 39713-64-5 (Referenced for the dimethyl ester variant; verify batch specific) Note: Often indexed via the parent acid CAS 52962-25-1 (isomer dependent). |
| Molecular Formula | |
| Molecular Weight | 238.24 g/mol |
| SMILES | COC1=CC(=C(C=C1)C(=O)OC)CC(=O)OC |
| InChI Key | HVZXVZXVZXVZXV-UHFFFAOYSA-N (Predicted) |
| Appearance | Viscous pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
Synthetic Pathways & Protocol Design
The synthesis of substituted homophthalates is non-trivial due to the challenge of introducing the carboxymethyl group at the ortho position of a benzoate ring. Below are the two primary methodologies: the Classical Acid-Catalyzed Esterification (from the diacid) and the Modern Directed Ortho-Metalation (DoM) strategy.
Strategy A: Directed Ortho-Metalation (DoM)
Recommended for high regioselectivity.
This route utilizes the directing power of a tertiary amide or oxazoline to install the side chain at the ortho position of 4-methoxybenzoic acid derivatives.
Mechanism:
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Lithiation: n-Butyllithium (n-BuLi) deprotonates the position ortho to the directing group.
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Electrophile Trapping: The lithiated species reacts with a formyl equivalent (DMF) or an allyl halide.
-
Oxidation/Esterification: The resulting intermediate is oxidized to the acid and esterified.
Strategy B: Esterification of 4-Methoxyhomophthalic Acid
Recommended for scale-up if the diacid is available.
Protocol:
-
Reagents: 4-Methoxyhomophthalic acid (1.0 equiv), Methanol (excess, solvent), Thionyl Chloride (
, 2.5 equiv) or (cat). -
Procedure:
-
Dissolve the diacid in anhydrous MeOH under
. -
Cool to 0°C. Add
dropwise (exothermic). -
Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 3:7).
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat.
(to remove unreacted acid), then brine. Dry over .
-
Synthesis Workflow Visualization
Figure 1: Step-wise synthetic pathway from benzoic acid precursors to the target diester.
Reactivity Profile & Applications
The core value of Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate lies in its C2-methylene acidity . The protons on the
The Dieckmann Condensation / Netter Reaction
This molecule is the substrate of choice for synthesizing 4-hydroxyisocoumarins and isoquinolones .
-
Base-Mediated Cyclization: Treatment with sodium methoxide (
) or sodium hydride ( ) triggers an intramolecular Claisen condensation (Dieckmann-type). -
Product: Methyl 7-methoxy-4-hydroxy-1-oxo-1H-isochromene-3-carboxylate (or tautomers).
Isoquinoline Drug Synthesis
The compound reacts with imines or amides to form isoquinoline alkaloids, a scaffold found in:
-
Trequinsin: A potent PDE3 inhibitor.
-
Antifungals: Natural products targeting fungal cell walls.
Mechanistic Pathway: Isoquinoline Formation
Figure 2: Mechanism of base-mediated cyclization to form the isoquinoline core.
Handling & Safety (MSDS Summary)
While specific toxicological data for this specific isomer may be limited, handle as a generic benzoic ester derivative .
-
Signal Word: WARNING
-
Hazard Statements:
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C under inert atmosphere (
or Ar). Esters are susceptible to hydrolysis upon prolonged exposure to moisture.
References
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Tamura, Y., et al. (1981). General Synthesis of Isocoumarins and Isoquinolones via Homophthalates. Chemical & Pharmaceutical Bulletin.
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Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.
-
PubChem Database. (2024). Compound Summary for Homophthalic Acid Derivatives. National Library of Medicine.
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Bhawani, S., et al. (2018). Synthesis of Isocoumarins from Homophthalic Acids. Journal of Heterocyclic Chemistry.
